molecular formula C17H27NO2 B290992 N-(2-ethylhexyl)-2-phenoxypropanamide

N-(2-ethylhexyl)-2-phenoxypropanamide

Cat. No.: B290992
M. Wt: 277.4 g/mol
InChI Key: SAZYCQHKLUDYGT-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a branched 2-ethylhexyl group attached to the amide nitrogen and a phenoxy moiety at the propanamide backbone.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(2-ethylhexyl)-2-phenoxypropanamide

InChI

InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19)

InChI Key

SAZYCQHKLUDYGT-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1

Canonical SMILES

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with N-(2-ethylhexyl)-2-phenoxypropanamide, enabling comparative insights:

N-(2-ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9)
  • Structure : Features an ethoxyphenyl group instead of ethylhexyl.
  • Key Differences: The ethoxyphenyl group introduces an ether oxygen, enhancing polarity compared to the aliphatic ethylhexyl chain. Molecular weight (285.34 g/mol) is lower than this compound (estimated ~325 g/mol), impacting solubility and diffusion kinetics.
  • Applications: Likely prioritized for aromatic interactions in drug design due to the phenoxy-ethoxyphenyl synergy .
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (CAS 1220031-49-1)
  • Structure: Contains a cyclohexyl group, ethyl chain, and amino substituent.
  • Key Differences: The amino group and hydrochloride salt increase hydrophilicity (logP reduced by ~2–3 units compared to ethylhexyl derivatives).
  • Applications : Suited for hydrophilic environments, such as aqueous formulations or ionic interactions in APIs .
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)
  • Structure : Hydroxyethyl and dimethyl groups dominate.
  • Key Differences: The hydroxyethyl group significantly enhances water solubility, contrasting with the hydrophobic ethylhexyl chain.
  • Applications : Likely used in cosmetics or hydrophilic drug delivery systems .
Bis(2-ethylhexyl) phthalate (BEHP)
  • Structure : Phthalate ester with two ethylhexyl chains.
  • Key Differences: BEHP is a non-amide plasticizer, but the shared ethylhexyl group highlights its role in enhancing polymer flexibility via lipophilic interactions. Higher molecular weight (390.56 g/mol) and logP (~8.5) compared to this compound.
  • Applications : Ubiquitous in plastics, suggesting ethylhexyl’s utility in materials science .

Physicochemical Properties Comparison

Property This compound* N-(2-ethoxyphenyl)-2-phenoxypropanamide 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide HCl N-(2-hydroxyethyl)-2,2-dimethylpropanamide Bis(2-ethylhexyl) phthalate
Molecular Weight (g/mol) ~325 (estimated) 285.34 248.79 (free base) + HCl 173.25 390.56
logP (estimated) ~4.5–5.5 ~3.8 ~1.2 (hydrochloride) ~0.5 8.5
Solubility Lipophilic (DMSO, oils) Moderate (DCM, acetone) High (aqueous) High (water, ethanol) Insoluble in water
Key Functional Groups Ethylhexyl, phenoxy Ethoxyphenyl, phenoxy Cyclohexyl, amino, ethyl Hydroxyethyl, dimethyl Phthalate, ethylhexyl

*Estimated based on structural analogs.

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